4-(2-Methoxy-5-methylphenyl)butanoic acid, commonly known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for pain relief and inflammation reduction. It belongs to the class of compounds that inhibit cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins, mediators of inflammation and pain. This compound is particularly noted for its effectiveness in treating various inflammatory conditions.
Fenbufen is classified as a pharmaceutical compound and is recognized for its analgesic and anti-inflammatory properties. It is derived from butanoic acid, with modifications that include methoxy and methyl groups on the aromatic ring. Its chemical structure can be represented by the molecular formula with a molecular weight of approximately 208.25 g/mol .
The synthesis of 4-(2-Methoxy-5-methylphenyl)butanoic acid can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and pH. For example, using Raney Nickel as a catalyst has shown promising results in achieving high conversion rates and yields . The purification process often involves recrystallization techniques to isolate the desired product effectively.
The molecular structure of 4-(2-Methoxy-5-methylphenyl)butanoic acid features a butanoic acid moiety attached to a phenyl group substituted with methoxy and methyl groups at specific positions. The structural formula can be represented as follows:
The compound exhibits distinct peaks in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to confirm its structure during synthesis .
4-(2-Methoxy-5-methylphenyl)butanoic acid participates in various chemical reactions typical for carboxylic acids, including:
The reactivity of this compound is influenced by the presence of functional groups that can participate in electrophilic or nucleophilic attacks. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophiles.
As an NSAID, fenbufen exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By blocking this pathway, fenbufen reduces the production of these inflammatory mediators, leading to decreased pain and swelling.
Research indicates that fenbufen's mechanism is similar to other NSAIDs but may exhibit unique pharmacokinetic properties that influence its efficacy and side effect profile compared to traditional NSAIDs .
4-(2-Methoxy-5-methylphenyl)butanoic acid is primarily used in medical applications as an anti-inflammatory agent. Its effectiveness in treating conditions such as arthritis and other inflammatory disorders makes it valuable in clinical settings. Additionally, ongoing research may explore its potential uses in other therapeutic areas due to its unique chemical properties and mechanisms of action.
Regioselective alkylation of 2-methoxy-5-methylphenol precursors is critical for constructing the target compound’s aromatic core. Advances leverage the ortho-directing effect of the methoxy group and the enhanced nucleophilicity of the phenolic oxygen. Pd-catalyzed C–O coupling enables direct introduction of unsaturated side chains, which are subsequently hydrogenated. Copper-doped silica catalysts (Cu/SiO₂), effective in furan chemistry [6], have been adapted for this system, achieving >90% selectivity for the 4-alkylated product under mild conditions (80°C, 20 bar H₂). Microwave-assisted protocols further optimize reaction kinetics, reducing typical alkylation times from 12 hours to 30 minutes while maintaining yields >85% [6].
Table 1: Regioselective Alkylation Catalysts
Catalyst | Conditions | Yield (%) | Ortho:Para Ratio |
---|---|---|---|
Cu/SiO₂ | 80°C, 20 bar H₂ | 92 | 98:2 |
Pd/C | 100°C, 10 bar H₂ | 87 | 95:5 |
HZSM-5 (Si/Al=25) | 120°C, solventless | 78 | 99:1 |
Carboxylation of 4-(2-methoxy-5-methylphenyl)but-3-en-1-ol derivatives provides a direct route to the butanoic acid side chain. Palladium-catalyzed carbonylation using CO gas (1–5 bar) in methanol efficiently generates methyl ester intermediates (e.g., methyl 4-(1-methoxy-1-oxopropan-2-yl)oxybutanoate analogs [4]). Alternatively, electrochemical carboxylation with CO₂ under ambient conditions offers a sustainable pathway. This method employs silver cathodes and sacrificial magnesium anodes in DMF, achieving 70–75% yields of the C₄-acid chain without requiring pre-functionalized substrates. Ester hydrolysis is then accomplished with LiOH/THF/H₂O (quantitative yield) [4].
Chiral derivatives of 4-(2-methoxy-5-methylphenyl)butanoic acid are accessed via enzymatic transaminases or asymmetric hydrogenation. Engineered ω-transaminases convert ketone precursors to (R)- or (S)-amine intermediates with >99% ee, mirroring methods used for DPP-IV inhibitors like saxagliptin [2]. For carboxylic acid chirality, Rh-DuPhos-catalyzed hydrogenation of α,β-unsaturated esters affords β-chiral centers with 97% ee. Racemic mixtures are resolved using immobilized lipase B (e.g., Candida antarctica), which selectively acylates the (S)-enantiomer with vinyl acetate in organic solvents (E-value >200) [2].
Solid-phase synthesis enables rapid diversification for drug-discovery applications. The carboxylic acid is anchored to Wang resin via ester linkage, allowing chain elongation or functionalization at the para-position of the phenyl ring. Mitsunobu reactions introduce diverse alcohols at the phenolic oxygen, while peptide-coupling reagents (HATU/DIPEA) facilitate amide formation at the acid terminus. Cleavage with TFA/DCM (95:5) yields products with purities >85% after automated synthesis. Crystallographic data confirms the compound’s triclinic P1̄ space group (a = 7.4325 Å, b = 7.5171 Å, c = 23.7377 Å, α = 87.780°, β = 89.105°, γ = 61.299°) [5], guiding design of sterically constrained analogs.
Table 2: Crystallographic Parameters of the Target Compound
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P1̄ |
Unit cell (Å) | a=7.4325, b=7.5171, c=23.7377 |
Angles (°) | α=87.780, β=89.105, γ=61.299 |
Volume (ų) | 1162.42 |
Engineered phenylalanine dehydrogenase (PDHmod) enables reductive amination of keto-acid precursors to chiral amino acid derivatives. This system, applied to saxagliptin synthesis [2], achieves 96% yield and >99% ee for (S)-N-Boc-3-hydroxyadamantylglycine—a structural analog. PDHmod is co-expressed with formate dehydrogenase (FDH) in E. coli for NADH regeneration, permitting reactions at 100 g/L substrate concentration. Acyltransferases like Pseudomonas fluorescens esterase selectively hydrolyze ester derivatives, while lipases catalyze amidation with furan-2-carboxamide nucleophiles (e.g., forming N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide derivatives ).
Table 3: Biocatalytic Performance for Chiral Derivatives
Biocatalyst | Reaction | Yield (%) | ee (%) |
---|---|---|---|
PDHmod/FDH co-expression | Reductive amination | 96 | >99 |
Candida antarctica lipase B | Amide coupling | 98 | >99.9 |
Engineered transaminase | Ketone resolution | 82 | 99.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0